Furazabol

概要

説明

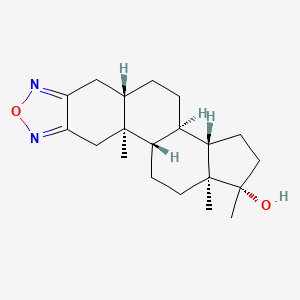

フラダゾールは、1969年以来、フラザロン、ミオタロン、クジシュなどの様々なブランド名で日本で販売されてきました . フラダゾールは、ジヒドロテストステロンの17α-アルキル化誘導体であり、構造的にスタノゾロールと密接に関連しており、ピラゾール環系ではなくフラザン環系を持つ点が異なります . フラダゾールは、アンドロゲン活性に対するアナボリック活性の比率が比較的高いことが知られており、抗高脂血症薬として記載されています .

2. 製法

フラダゾールの合成には、ステロイド核の修飾が関与します。 フラダゾール錠の製造には、超微粉砕と錠剤製造技術が用いられており、崩壊速度と分散速度が向上し、薬物の安定性が向上し、製造コストが削減されています .

準備方法

The synthesis of Furazabol involves the modification of the steroid nucleus. The preparation of this compound pills involves superfine crushing and pill-producing techniques to increase disintegration and dispersion speeds, improve drug stability, and reduce production costs .

化学反応の分析

フラダゾールは、以下の化学反応を起こします。

酸化: フラダゾールは酸化されて様々な代謝産物を生成します。

還元: 還元反応により、フラザン環系が変化します。

置換: 置換反応は、17位炭素原子またはフラザン環で起こります。

これらの反応で一般的に用いられる試薬には、過マンガン酸カリウムなどの酸化剤や水素化リチウムアルミニウムなどの還元剤があります。 これらの反応から生成される主な生成物は、一般的にフラダゾールのヒドロキシル化または還元誘導体です .

4. 科学研究への応用

フラダゾールは、様々な科学研究に用いられてきました。

化学: アナボリックアンドロゲンステロイドの化学的性質と反応の研究。

生物学: アナボリックステロイドが細胞プロセスや遺伝子発現に及ぼす影響の調査。

医学: 動脈硬化症や高コレステロール血症などの治療における可能性を検討していますが、これらの分野での有効性については議論があります.

科学的研究の応用

Pharmacology and Medicine

Furazabol has been investigated for its potential therapeutic applications, particularly in the treatment of conditions like atherosclerosis and hypercholesterolemia. Its claimed antihyperlipidemic properties suggest that it may help lower cholesterol levels. However, the validity of these claims is contested; some studies indicate that while this compound may reduce total cholesterol, it adversely affects the HDL/LDL ratio, potentially increasing cardiovascular disease risk .

Sports Medicine and Doping Control

This compound gained notoriety in the sports community after being linked to doping scandals, notably with Canadian sprinter Ben Johnson during the 1988 Summer Olympics. Its use as a performance-enhancing drug has been documented extensively, leading to increased scrutiny and regulation within competitive sports .

Biological Research

This compound has been utilized in biological studies to understand its effects on cellular processes and gene expression. Research indicates that it interacts with androgen receptors, influencing muscle growth and protein synthesis .

| Study Focus | Findings |

|---|---|

| Cellular Effects | Alters gene expression related to muscle growth |

| Metabolic Studies | Investigated metabolic pathways through excretion studies; significant metabolites identified . |

Excretion Study

A notable study published in the European Journal of Drug Metabolism and Pharmacokinetics examined the excretion profiles of this compound in human subjects. The study found that after oral administration, maximum excretion rates occurred within 2-3 hours, with half-lives ranging from approximately 1.29 to 1.87 hours .

Performance Enhancement Implications

Research has highlighted the implications of this compound's use in enhancing athletic performance. Despite its anabolic properties, long-term use can lead to adverse effects such as liver damage and hormonal imbalances .

作用機序

フラダゾールは、アンドロゲン受容体に結合することで作用を発揮し、筋肉の成長と発達に関与する特定の遺伝子の活性化につながります。 フラダゾールは脂質代謝にも影響を与えますが、その詳細な分子標的と経路は完全には解明されていません .

類似化合物との比較

フラダゾールは、スタノゾロールと構造的に類似しており、ピラゾール環系ではなくフラザン環系を持つ点が異なります . その他の類似化合物には、以下のようなものがあります。

スタノゾロール: アナボリック特性で知られており、様々な医療およびスポーツ用途で用いられています。

オキサンドロロン: アナボリック活性の高いアンドロゲン活性に対する比率を持つもう1つのアナボリックステロイドです。

メタンジエノン: 筋肉増強作用が顕著な、広く使用されているアナボリックステロイドです。

フラダゾールは、特異的な構造修飾が他のアナボリックステロイドとは異なる薬理作用をもたらす可能性があり、独自の特性を持っています .

生物活性

Furazabol, a synthetic anabolic-androgenic steroid, is primarily known for its use in enhancing athletic performance and its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical implications, and associated risks.

This compound exerts its biological effects primarily through its interaction with androgen receptors (AR) in various tissues, particularly muscle cells. This interaction promotes:

- Protein Synthesis : By binding to ARs, this compound enhances the transcription of genes involved in muscle growth and repair.

- Anabolic Effects : It increases muscle mass and strength, making it appealing for athletes and bodybuilders.

The compound also exhibits potential antihyperlipidemic properties, suggesting a role in managing cholesterol levels. However, the exact mechanism underlying this effect remains unclear and is debated among researchers .

Pharmacokinetics

This compound demonstrates a relatively short elimination half-life of approximately 4 hours. Its metabolic pathway involves conversion to 16-hydroxythis compound, which is then excreted primarily through urine . The pharmacokinetic profile indicates that while it can provide rapid effects, the duration of action may necessitate frequent dosing for sustained benefits.

Clinical Applications

This compound has been investigated for various clinical applications:

- Treatment of Hyperlipidemia : Some studies suggest it may help manage conditions like atherosclerosis and hypercholesterolemia, although these claims require further validation due to conflicting evidence.

- Anabolic Use in Medicine : It has been used therapeutically to counteract muscle wasting in patients undergoing treatments such as chemotherapy or suffering from chronic diseases.

Case Studies and Research Findings

Several studies have documented the effects of this compound on health outcomes:

- Adverse Events in Athletes : A systematic review highlighted significant cardiovascular risks associated with anabolic steroid use, including increased incidence of coronary plaques and altered heart function among users of steroids like this compound .

- Hepatotoxicity : Reports indicate potential liver damage with chronic use of oral anabolic steroids, including this compound. This risk is particularly pronounced due to its 17-alpha-alkylated structure .

- Impact on Hormonal Levels : Long-term use has been linked to infertility and hormonal imbalances in both men and women .

Biological Activity Data Table

特性

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2/c1-18-11-17-16(21-24-22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-15,23H,4-11H2,1-3H3/t12-,13+,14-,15-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLLOUBXMOGLDQ-IVEVATEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=NON=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046889 | |

| Record name | Furazabol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239-29-8 | |

| Record name | Furazabol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furazabol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furazabol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Furazabol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furazabol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAZABOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W07HSP5PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。